molecular formula C12H17NO2Si B1585706 3-Cyanopropylphenyldimethoxysilane CAS No. 204760-82-7

3-Cyanopropylphenyldimethoxysilane

Cat. No.: B1585706
CAS No.: 204760-82-7
M. Wt: 235.35 g/mol
InChI Key: DYLNEUKFYBCJNO-UHFFFAOYSA-N
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Description

3-Cyanopropylphenyldimethoxysilane is an organosilicon compound with the molecular formula C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropylphenyldimethoxysilane typically involves the reaction of phenyltrichlorosilane with 3-cyanopropylmagnesium bromide, followed by methoxylation. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopropylphenyldimethoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyanopropylphenyldimethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyanopropylphenyldimethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s reactivity is primarily due to the presence of the cyano and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modify surfaces and create functionalized materials .

Comparison with Similar Compounds

  • 3-Cyanopropyltrimethoxysilane
  • Phenyltrimethoxysilane
  • 3-Aminopropylphenyldimethoxysilane

Comparison: 3-Cyanopropylphenyldimethoxysilane is unique due to the presence of both a cyano group and a phenyl group, which impart distinct reactivity and properties compared to similar compounds. For instance, 3-Cyanopropyltrimethoxysilane lacks the phenyl group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

4-[dimethoxy(phenyl)silyl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2Si/c1-14-16(15-2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLNEUKFYBCJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCC#N)(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374107
Record name 3-Cyanopropylphenyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204760-82-7
Record name 3-Cyanopropylphenyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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